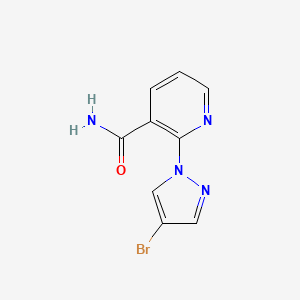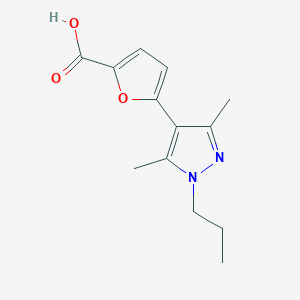
2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a pyridine derivative that has been synthesized through various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide involves its interaction with specific cellular targets. It has been reported to inhibit the activity of protein kinases, which play a crucial role in cellular signaling pathways. This inhibition leads to the disruption of cellular processes, ultimately resulting in the observed effects on cancer cells and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to have anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been reported to have an effect on cellular signaling pathways, which play a crucial role in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide in lab experiments include its high yield and purity, as well as its potential for use in various scientific research applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide. One potential direction is the further study of its anticancer activity and its potential use in cancer treatment. Additionally, further studies are needed to determine its safety and efficacy in the treatment of inflammatory diseases. Furthermore, the identification of new cellular targets for this compound could lead to the development of new therapeutic applications for this compound.
Synthesemethoden
The synthesis of 2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide has been reported through various methods. One of the most common methods involves the reaction of 4-bromopyrazole-1-carboxylic acid with acetic anhydride, followed by the reaction of the resulting product with 3-aminopyridine. This method yields the desired compound with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromopyrazol-1-yl)pyridine-3-carboxamide has shown promising results in various scientific research applications. It has been reported to have anticancer activity by inhibiting the growth of cancer cells. It has also been used as a tool in the study of protein kinases, which play a crucial role in cellular signaling pathways. Additionally, it has been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O/c10-6-4-13-14(5-6)9-7(8(11)15)2-1-3-12-9/h1-5H,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXNSPLHADAQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-aminoethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560513.png)
![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)



![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)


